(2E)-4-Methoxy-2-butenoic Acid

Description

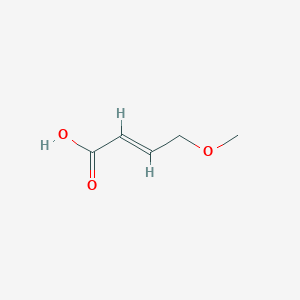

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-methoxybut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-8-4-2-3-5(6)7/h2-3H,4H2,1H3,(H,6,7)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJKRWXDNYZASL-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63968-74-1 | |

| Record name | (2E)-4-methoxybut-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2E)-4-Methoxy-2-butenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for (2E)-4-methoxy-2-butenoic acid, a valuable building block in organic synthesis. The information presented herein is intended for a technical audience and includes detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

This compound (CAS No. 63968-74-1) is a functionalized α,β-unsaturated carboxylic acid. Its structure, featuring a methoxy group and a trans-configured double bond, makes it a useful intermediate in the synthesis of various organic molecules, including pharmaceutical compounds and other specialty chemicals. This guide outlines two principal synthetic strategies for its preparation: a two-step route commencing with a Horner-Wadsworth-Emmons olefination followed by ester hydrolysis, and a direct oxidation pathway from the corresponding allylic alcohol.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediates.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Yield (%) |

| Methoxyacetaldehyde | C₃H₆O₂ | 74.08 | 92.3 @ 770 mmHg[1] | - | Variable |

| Triethyl phosphonoacetate | C₈H₁₇O₅P | 224.18 | 118-120 @ 16 mmHg[2] | - | 91-92[2] |

| Ethyl (2E)-4-methoxy-2-butenoate | C₇H₁₂O₃ | 144.17 | - | - | High (typical for HWE) |

| (2E)-4-Methoxy-2-buten-1-ol | C₅H₁₀O₂ | 102.13 | - | - | - |

| This compound | C₅H₈O₃ | 116.12 | 248.3 (Predicted) | 66-67 | High (typical for hydrolysis/oxidation) |

Spectroscopic Data for this compound:

| Spectroscopy | Data |

| ¹H NMR | Available from commercial suppliers[3] |

| ¹³C NMR | Available from commercial suppliers[3] |

| IR | Available from commercial suppliers[3] |

Synthesis Pathways

Two primary synthetic pathways for this compound are detailed below.

Pathway 1: Horner-Wadsworth-Emmons Reaction and Subsequent Hydrolysis

This robust two-step sequence is a highly effective method for the stereoselective synthesis of the target molecule. The Horner-Wadsworth-Emmons (HWE) reaction ensures the formation of the desired (E)-alkene isomer with high selectivity.[4][5] The subsequent hydrolysis of the resulting ester is typically a high-yielding transformation.

Caption: Synthesis of this compound via HWE reaction and hydrolysis.

Step 1a: Preparation of Methoxyacetaldehyde

Methoxyacetaldehyde can be prepared via the catalytic dehydrogenation of 2-methoxyethanol.[1]

-

Materials: 2-Methoxyethanol, Copper-chromium oxide catalyst.

-

Procedure: Pass vaporized 2-methoxyethanol over a heated copper-chromium oxide catalyst. The resulting product stream is then condensed and purified by distillation to yield methoxyacetaldehyde (boiling point 92.3 °C at 770 mmHg).[1]

Step 1b: Preparation of Triethyl phosphonoacetate

Triethyl phosphonoacetate is synthesized via the Michaelis-Arbuzov reaction of triethyl phosphite with ethyl chloroacetate.[2][6]

-

Materials: Triethyl phosphite, Ethyl chloroacetate.

-

Procedure: A mixture of triethyl phosphite and ethyl chloroacetate is heated.[2] The reaction is typically carried out at elevated temperatures (e.g., 120-130 °C).[7] The progress of the reaction can be monitored by observing the evolution of ethyl chloride. After the reaction is complete, the product, triethyl phosphonoacetate, is purified by vacuum distillation.

Step 2: Horner-Wadsworth-Emmons Reaction

This protocol describes a general procedure for the HWE reaction to form ethyl (2E)-4-methoxy-2-butenoate.

-

Materials: Methoxyacetaldehyde, Triethyl phosphonoacetate, Sodium hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Anhydrous tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), a suspension of sodium hydride (1.1 equivalents) in anhydrous THF is prepared.

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF is added dropwise to the NaH suspension. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour to ensure complete formation of the phosphonate ylide.

-

The reaction mixture is cooled back to 0 °C, and a solution of methoxyacetaldehyde (1.0 equivalent) in anhydrous THF is added dropwise.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) for the consumption of the aldehyde.

-

Upon completion, the reaction is carefully quenched by the addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude ethyl (2E)-4-methoxy-2-butenoate is purified by column chromatography on silica gel.

-

Step 3: Hydrolysis of Ethyl (2E)-4-methoxy-2-butenoate

This protocol describes the hydrolysis of the ester to the final carboxylic acid.

-

Materials: Ethyl (2E)-4-methoxy-2-butenoate, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Tetrahydrofuran (THF), Water.

-

Procedure:

-

Ethyl (2E)-4-methoxy-2-butenoate is dissolved in a mixture of THF and water.

-

An aqueous solution of lithium hydroxide or sodium hydroxide (1.5-2.0 equivalents) is added, and the mixture is stirred at room temperature.

-

The reaction progress is monitored by TLC until the starting ester is consumed.

-

The THF is removed under reduced pressure.

-

The aqueous solution is acidified to a pH of approximately 2-3 with dilute hydrochloric acid.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.

-

Pathway 2: Oxidation of (2E)-4-Methoxy-2-buten-1-ol

An alternative approach involves the direct oxidation of the corresponding allylic alcohol, (2E)-4-methoxy-2-buten-1-ol, to the carboxylic acid. The Jones oxidation is a suitable method for this transformation.[8]

Caption: Synthesis of this compound via Jones oxidation.

Step 1: Synthesis of (2E)-4-Methoxy-2-buten-1-ol

A potential route to this starting material involves the reduction of an appropriate precursor, such as an ester or aldehyde, which could be derived from propargyl alcohol methyl ether.

Step 2: Jones Oxidation of (2E)-4-Methoxy-2-buten-1-ol

This protocol outlines the oxidation of the alcohol to the carboxylic acid.

-

Materials: (2E)-4-Methoxy-2-buten-1-ol, Jones reagent (a solution of chromium trioxide in sulfuric acid and water), Acetone.

-

Procedure:

-

A solution of (2E)-4-methoxy-2-buten-1-ol in acetone is prepared in a round-bottom flask and cooled in an ice bath.

-

The Jones reagent is added dropwise to the stirred solution, maintaining the temperature below 20 °C. The color of the reaction mixture will change from orange-red to green.

-

The addition is continued until a faint orange color persists, indicating an excess of the oxidant.

-

The reaction is stirred for a few hours at room temperature and monitored by TLC.

-

Upon completion, the excess oxidant is quenched by the addition of isopropanol until the green color of Cr(III) is observed.

-

The mixture is filtered to remove the chromium salts, and the filtrate is concentrated.

-

The residue is taken up in ether or ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude this compound, which can be purified by recrystallization.

-

Conclusion

This technical guide has detailed two viable synthetic pathways for the preparation of this compound. The Horner-Wadsworth-Emmons reaction followed by ester hydrolysis offers a reliable and stereoselective route, while the direct oxidation of the corresponding alcohol provides a more concise alternative, provided the starting material is readily accessible. The choice of pathway will depend on factors such as the availability of starting materials, desired scale, and stereochemical purity requirements. The provided experimental protocols serve as a foundation for researchers to adapt and optimize these syntheses for their specific applications.

References

- 1. US2170854A - Methoxy acetaldehyde and process of making alkoxy acetaldehydes - Google Patents [patents.google.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound(63968-74-1) 1H NMR spectrum [chemicalbook.com]

- 4. htdchem.com [htdchem.com]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. CN106397481A - Synthesis method of triethyl phosphonoacetate - Google Patents [patents.google.com]

- 7. CN114085245A - Preparation method of triethyl phosphorylacetate - Google Patents [patents.google.com]

- 8. Jones Oxidation [organic-chemistry.org]

Physical and chemical properties of (2E)-4-Methoxy-2-butenoic Acid.

For Researchers, Scientists, and Drug Development Professionals

(2E)-4-Methoxy-2-butenoic Acid is a carboxylic acid derivative with potential applications in organic synthesis, particularly as a protective agent for hydroxyl groups. This technical guide provides a comprehensive overview of its known physical and chemical properties, drawing from available data.

Core Physical and Chemical Properties

This compound, with the CAS number 63968-74-1, possesses a molecular formula of C₅H₈O₃ and a molecular weight of approximately 116.12 g/mol .[1][2][3] While extensive experimental data is limited, a combination of reported and predicted properties offers valuable insights into its characteristics.

Physical Properties

A summary of the available physical data is presented in the table below. It is important to note that many of these values are predicted through computational models and should be considered as estimates until experimentally verified.

| Property | Value | Source |

| Molecular Formula | C₅H₈O₃ | [1][2][3] |

| Molecular Weight | 116.12 g/mol | [1][2][3] |

| Melting Point | 66-67 °C (experimental) | [4] |

| Boiling Point | 248.3 ± 23.0 °C (predicted) | [4] |

| pKa | 4.37 ± 0.10 (predicted) | |

| Density | 1.098 ± 0.06 g/cm³ (predicted) | [4] |

| LogP | 0.27360 (predicted) | [4] |

Chemical Properties and Spectroscopic Data

The chemical reactivity of this compound is characteristic of an α,β-unsaturated carboxylic acid. The presence of the carboxylic acid group allows for esterification and other related transformations, while the double bond can participate in addition reactions. The methoxy group is generally stable under neutral and basic conditions.

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show signals corresponding to the methoxy group protons (singlet), the methylene protons adjacent to the ether oxygen (doublet), the vinylic protons (multiplets), and the acidic proton of the carboxylic acid (broad singlet).

-

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would likely display signals for the methoxy carbon, the methylene carbon, the two vinylic carbons, and the carbonyl carbon of the carboxylic acid.

-

Infrared (IR) Spectroscopy: The IR spectrum is anticipated to exhibit a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O (carbonyl) stretch, and characteristic peaks for the C=C double bond and C-O ether linkage.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of functional groups such as the methoxy and carboxyl groups.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and purification of this compound are not widely published. However, a plausible synthetic route can be devised based on established organic chemistry principles and general methods for analogous compounds.

Proposed Synthesis Workflow

The synthesis of this compound can be conceptualized as a two-step process starting from commercially available precursors. The following diagram illustrates a potential synthetic workflow.

Caption: Proposed synthesis workflow for this compound.

Methodology:

Step 1: Synthesis of Methyl (2E)-4-methoxy-2-butenoate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-bromocrotonate in anhydrous methanol.

-

Add a stoichiometric equivalent of sodium methoxide to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., diethyl ether).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl (2E)-4-methoxy-2-butenoate.

Step 2: Hydrolysis to this compound

-

Dissolve the crude methyl (2E)-4-methoxy-2-butenoate in a mixture of water and a co-solvent like tetrahydrofuran (THF).

-

Add an excess of sodium hydroxide solution and stir the mixture at room temperature or with gentle heating until the saponification is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.

-

Collect the solid product by vacuum filtration and wash with cold water.

Purification Protocol

The crude this compound can be purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexanes).

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

The following diagram outlines the general purification workflow.

Caption: General workflow for the purification of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or the involvement of this compound in any specific signaling pathways. Its primary known application is in chemical synthesis as a protecting group. Further research would be required to explore any potential pharmacological or biological effects.

Conclusion

This compound is a specialty chemical with defined core properties. While detailed experimental data and biological studies are scarce, this guide provides a summary of the existing knowledge and a framework for its potential synthesis and purification. Researchers and drug development professionals interested in this compound are encouraged to perform experimental validation of the predicted properties and to explore its potential applications further.

References

The Enigmatic Absence of (2E)-4-Methoxy-2-butenoic Acid in the Natural World: A Technical Review

A comprehensive review of scientific literature and chemical databases reveals no documented evidence of the natural occurrence of (2E)-4-Methoxy-2-butenoic Acid. This technical guide addresses the current state of knowledge regarding this compound, highlighting its apparent absence from plant, animal, and microbial sources. While the molecule is synthetically accessible and available for research, its biosynthetic origins remain elusive.

This report is intended for researchers, scientists, and drug development professionals interested in the natural products landscape. The following sections will detail the search for this compound and the lack of findings, which in itself is a significant data point for natural product chemists and those exploring novel molecular scaffolds.

Quantitative Data Summary: An Empty Table

As no natural sources have been identified for this compound, a summary of its quantitative distribution in various species cannot be provided. The table below, intended to house such data, remains empty, underscoring the current knowledge gap.

| Organism | Family/Class | Tissue/Cellular Component | Concentration (µg/g or similar) | Method of Detection | Reference |

| Not Reported | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Not Applicable |

| Table 1: Quantitative Occurrence of this compound in Natural Sources. As of the date of this report, there are no published findings of this compound in any natural system. |

Experimental Protocols for Isolation: A Methodological Void

The absence of this compound from the known natural product repertoire means that no established protocols for its extraction, purification, and characterization from a natural matrix exist. Methodologies for its chemical synthesis are available through various chemical suppliers and in synthetic chemistry literature, but these fall outside the scope of a guide on its natural occurrence.

Signaling Pathways and Biological Activity: Uncharted Territory

Investigations into the biological activity and associated signaling pathways of a compound are typically predicated on its discovery and isolation. With no known natural source or reported biological studies, the pharmacological and physiological roles of this compound remain entirely speculative. Consequently, no signaling pathway diagrams can be generated.

While related compounds have been isolated from natural sources, their structural differences are significant enough that their biological activities cannot be extrapolated to this compound. For instance, L-2-amino-4-methoxy-trans-3-butenoic acid, an amino acid derivative, was isolated from Pseudomonas aeruginosa. Additionally, 4-phenyl-3-butenoic acid has been identified from Streptomyces koyangensis. However, these are distinct molecules with different functional groups and stereochemistry, which would dictate unique biological interactions.

Logical Workflow for Natural Product Discovery

The process of discovering a novel natural product and elucidating its biological function follows a well-defined logical progression. The diagram below illustrates this typical workflow, which would be applicable should this compound ever be discovered in a natural source.

Figure 1. A generalized workflow for the discovery and development of a novel natural product.

Conclusion

(2E)-4-Methoxy-2-butenoic Acid IUPAC name and structure.

This technical guide provides a comprehensive overview of (2E)-4-Methoxy-2-butenoic acid, including its chemical identity, physicochemical properties, synthesis, and key applications. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Structure

The compound with the common name this compound has the systematically assigned IUPAC Name: (E)-4-methoxybut-2-enoic acid .[1] This name delineates its chemical structure: a four-carbon butenoic acid backbone with a carboxylic acid group at position 1. A double bond is present between carbons 2 and 3 in the trans or (E)-configuration, and a methoxy group (-OCH₃) is attached to carbon 4.

The chemical structure is as follows:

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 63968-74-1 | [1][2][3][4][5] |

| Molecular Formula | C₅H₈O₃ | [1][2][3] |

| Molecular Weight | 116.11 g/mol | [1][2] |

| Melting Point | 66-67 °C | [6][7] |

| Boiling Point (Predicted) | 248.3 ± 23.0 °C | [6][7] |

| Density (Predicted) | 1.098 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 4.37 ± 0.10 | [2][6] |

| Canonical SMILES | COCC=CC(=O)O | [2] |

| InChIKey | ZOJKRWXDNYZASL-NSCUHMNNSA-N | [1][2] |

Synthesis and Applications

This compound is recognized as a useful research chemical.[4] Its primary application lies in synthetic organic chemistry, particularly as a protecting group for hydroxyl moieties.

General Synthesis Approach

Application as a Hydroxyl Protecting Group

This compound is utilized for the protection of hydroxy groups in molecules by forming esters.[1][2][4][5] This is a common strategy in multi-step organic synthesis to prevent the reactive hydroxyl group from interfering with reactions targeting other parts of the molecule.

Experimental Protocol Principle:

The protection of a hydroxyl group (-OH) using this compound involves an esterification reaction. Typically, the alcohol is reacted with the carboxylic acid in the presence of an acid catalyst or using a coupling agent (like DCC) to facilitate the formation of the ester bond. This reaction yields the protected alcohol, where the hydroxyl group is masked as a (2E)-4-methoxy-2-butenoate ester. This ester is stable under various reaction conditions but can be selectively cleaved (deprotected) later to regenerate the free hydroxyl group, often through acid- or base-catalyzed hydrolysis.

Safety and Handling

This compound is classified as an irritant. Hazard statements indicate that it causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this chemical. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

References

In-Depth Technical Guide: Biological Activities of (2E)-4-Methoxy-2-butenoic Acid

Disclaimer: Scientific literature extensively detailing the specific biological activities of (2E)-4-Methoxy-2-butenoic acid is limited. This guide provides a comprehensive overview of the predicted biological activities based on the known functions of structurally similar compounds, including butenoic acid derivatives, methoxy-substituted molecules, and short-chain fatty acids. The experimental data and mechanisms presented are drawn from studies on these related compounds and should be considered as a predictive framework for the potential activities of this compound.

Introduction

This compound, also known as 4-methoxycrotonic acid, is a carboxylic acid with the chemical formula C₅H₈O₃. Its structure, featuring a methoxy group and an α,β-unsaturated carbonyl moiety, suggests a potential for diverse biological activities. This document explores the predicted antifungal, antibacterial, anticancer, and anti-inflammatory properties of this compound, drawing parallels from structurally related molecules. Detailed experimental protocols for assessing these activities are also provided to guide future research.

Synthesis of this compound

General Synthetic Workflow

Figure 1: General synthetic workflow for this compound.

Predicted Antifungal Activity

Short-chain fatty acids and unsaturated carboxylic acids have demonstrated antifungal properties. The proposed mechanism often involves the disruption of the fungal cell membrane integrity and interference with essential metabolic processes.

Quantitative Data from Structurally Similar Compounds

| Compound | Fungal Strain | IC50 / MIC (µg/mL) | Reference |

| 4-Phenyl-3-butenoic acid | Colletotrichum orbiculare | >10 | [1] |

| 4-Phenyl-3-butenoic acid | Magnaporthe grisea | >10 | [1] |

| 4-Phenyl-3-butenoic acid | Pythium ultimum | >10 | [1] |

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates.

Materials:

-

This compound

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

RPMI-1640 medium buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in the wells of a 96-well plate.

-

Inoculation: Dilute the fungal suspension in RPMI-1640 medium and add it to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the growth control well, determined visually or by measuring absorbance.

Figure 2: Workflow for broth microdilution antifungal assay.

Predicted Antibacterial Activity

The antibacterial potential of this compound can be inferred from studies on other unsaturated carboxylic acids. The mechanism is thought to involve disruption of the bacterial cell membrane and inhibition of essential enzymes.

Quantitative Data from Structurally Similar Compounds

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 4-Phenyl-3-butenoic acid | Pectobacterium carotovorum | >10 | [1] |

| 4-Phenyl-3-butenoic acid | Ralstonia solanacearum | >10 | [1] |

Experimental Protocol: Broth Microdilution Antibacterial Susceptibility Testing

This is a standard method to determine the MIC of a compound against bacterial strains.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate.

-

Inoculation: Dilute the bacterial suspension in CAMHB and add it to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Predicted Anticancer Activity

Derivatives of butenoic acid have shown promise as anticancer agents, often through the induction of apoptosis and inhibition of cell proliferation. The methoxy group can also contribute to the cytotoxic effects of various compounds.

Quantitative Data from Structurally Similar Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

| 4-Phenyl-3-butenoic acid | Human lung carcinoma cells | Not specified | [2] |

| Methoxy-substituted chalcones | Various cancer cell lines | Varies | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

This compound

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated.

Figure 3: Predicted anticancer mechanism of action.

Predicted Anti-inflammatory Activity

Compounds containing methoxy groups have been reported to possess anti-inflammatory properties. The mechanism of action often involves the inhibition of pro-inflammatory mediators.

Quantitative Data from Structurally Similar Compounds

| Compound | Assay | IC50 (µM) | Reference |

| 2-Methoxy-4-vinylphenol | NO production in RAW 264.7 cells | Not specified | [4] |

Experimental Protocol: LPS-Induced Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement: Collect the cell culture supernatant and mix it with Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the NO produced.

Figure 4: Predicted anti-inflammatory signaling pathway.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently scarce, its structural features suggest a promising potential for antifungal, antibacterial, anticancer, and anti-inflammatory properties. The information and protocols provided in this guide, based on structurally related compounds, offer a solid foundation for researchers and drug development professionals to initiate investigations into the therapeutic potential of this molecule. Further studies are warranted to elucidate the specific mechanisms of action and to quantify the biological activities of this compound.

References

An In-Depth Technical Guide to (2E)-4-Methoxy-2-butenoic Acid (CAS Number: 63968-74-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-4-Methoxy-2-butenoic acid, registered under CAS number 63968-74-1, is a carboxylic acid derivative that serves as a valuable intermediate in organic synthesis. Its primary application lies in the protection of hydroxyl groups, a critical step in the multi-step synthesis of complex molecules, particularly in pharmaceutical and fine chemical research and development. This guide provides a comprehensive overview of its chemical properties, synthesis, and application as a protecting group, complete with experimental protocols and spectroscopic data.

Chemical and Physical Properties

This compound is a stable compound under standard conditions. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₈O₃ | --INVALID-LINK-- |

| Molecular Weight | 116.12 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline solid | Generic Material Safety Data Sheets |

| Melting Point | 64-68 °C | Commercially available product specifications |

| Boiling Point | 248.3 °C (Predicted) | --INVALID-LINK-- |

| pKa | 4.37 ± 0.10 (Predicted) | --INVALID-LINK-- |

| Solubility | Soluble in most organic solvents | General chemical knowledge |

Synthesis

Note: The following protocol is a generalized representation and may require optimization.

Hypothetical Experimental Protocol: Synthesis of this compound

Materials:

-

(E)-4-Bromo-2-butenoic acid

-

Sodium methoxide

-

Methanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (1 M)

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve (E)-4-bromo-2-butenoic acid (1 equivalent) in anhydrous methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

To the resulting residue, add distilled water and acidify to pH 2-3 with 1 M hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Application in Organic Synthesis: Protection of Hydroxyl Groups

The primary utility of this compound is as a protecting group for alcohols.[1][2] The carboxylic acid moiety reacts with an alcohol under acidic or coupling agent-mediated conditions to form a stable ester. This ester linkage effectively masks the reactivity of the hydroxyl group, allowing for chemical transformations on other parts of the molecule. The protecting group can be subsequently removed under specific conditions to regenerate the alcohol.

Experimental Protocol: Protection of a Primary Alcohol

Materials:

-

Primary alcohol (e.g., benzyl alcohol)

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM, anhydrous)

-

Standard laboratory glassware and equipment

Procedure:

-

To a solution of the primary alcohol (1 equivalent) and this compound (1.2 equivalents) in anhydrous dichloromethane, add 4-dimethylaminopyridine (0.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of N,N'-dicyclohexylcarbodiimide (1.2 equivalents) in anhydrous dichloromethane dropwise to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the protected alcohol.

Expected Yield: Yields for such esterification reactions are typically high, often exceeding 80-90%, depending on the substrate.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

| Technique | Expected Peaks/Shifts |

| ¹H NMR | δ (ppm): ~11-12 (br s, 1H, COOH), ~6.9-7.1 (dt, 1H, =CH-COOH), ~6.0-6.2 (dt, 1H, CH₂-CH=), ~4.0-4.2 (d, 2H, OCH₂), ~3.3-3.4 (s, 3H, OCH₃) |

| ¹³C NMR | δ (ppm): ~171-172 (C=O), ~145-147 (=CH-COOH), ~122-124 (CH₂-CH=), ~70-72 (OCH₂), ~58-59 (OCH₃) |

| IR (Infrared) | ν (cm⁻¹): ~2500-3300 (br, O-H stretch of carboxylic acid), ~1680-1710 (C=O stretch), ~1640-1660 (C=C stretch), ~1100-1120 (C-O stretch) |

Logical Workflows and Diagrams

The following diagrams illustrate the synthesis and application workflows for this compound.

Caption: Synthetic workflow for this compound.

Caption: Workflow for alcohol protection and deprotection.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable reagent for organic chemists, particularly for the protection of hydroxyl groups. Its straightforward application and the stability of the resulting ester make it a useful tool in the synthesis of complex molecules. This guide provides essential information for its effective utilization in a research and development setting. As it is primarily a synthetic intermediate, there is currently no documented evidence of its direct biological activity or involvement in signaling pathways.

References

An In-depth Technical Guide to (2E)-4-Methoxy-2-butenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties and applications of (2E)-4-Methoxy-2-butenoic Acid, a valuable reagent in organic synthesis.

Core Molecular Data

This compound is a carboxylic acid derivative with the following key quantitative properties:

| Property | Value | Citations |

| Molecular Formula | C5H8O3 | [1][2] |

| Molecular Weight | 116.12 g/mol | [2] |

| CAS Number | 63968-74-1 | [1][2] |

Primary Application: Hydroxy Group Protection

This compound is primarily utilized in synthetic organic chemistry as a protecting group for hydroxyl moieties. The formation of an ester linkage temporarily masks the reactive hydroxyl group, preventing it from participating in undesired side reactions during a multi-step synthesis.

Experimental Protocols

The following sections detail generalized experimental procedures for the protection of a generic alcohol with this compound via Fischer esterification and the subsequent deprotection to regenerate the alcohol.

This protocol describes the acid-catalyzed esterification of a primary or secondary alcohol with this compound.

Materials:

-

A generic alcohol (R-OH)

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Anhydrous solvent (e.g., Toluene or the alcohol reactant in excess)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), dissolve the alcohol (1.0 equivalent) and this compound (1.2 equivalents) in the chosen anhydrous solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

If an excess of the alcohol was used as the solvent, remove it under reduced pressure. Otherwise, dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Wash the organic phase sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester product.

-

Purify the product by column chromatography if necessary.

This protocol outlines the base-mediated hydrolysis to cleave the ester and regenerate the free alcohol.

Materials:

-

The protected alcohol (ester)

-

A base such as Lithium Hydroxide (LiOH) or Potassium Hydroxide (KOH)

-

A solvent system such as a mixture of Tetrahydrofuran (THF) and water

-

Dilute hydrochloric acid (HCl) solution

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the ester in a mixture of THF and water.

-

Add an excess of the chosen base (e.g., 2-3 equivalents of LiOH or KOH).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

-

Once the reaction is complete, neutralize the mixture by adding dilute HCl solution until the pH is acidic.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product will contain the deprotected alcohol and this compound. The alcohol can be purified from the acid by column chromatography or an acidic/basic workup.

Workflow Visualization

The following diagrams illustrate the logical flow of the protection and deprotection experimental workflows.

References

Spectroscopic Analysis of (2E)-4-Methoxy-2-butenoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

(2E)-4-Methoxy-2-butenoic Acid is a carboxylic acid with the molecular formula C₅H₈O₃ and a molecular weight of 116.12 g/mol .[1][2] Its structure features a methoxy group, a trans-configured carbon-carbon double bond, and a carboxylic acid functional group. These structural elements give rise to characteristic spectroscopic signatures.

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.9 - 7.1 | dt | 1H | H-3 |

| ~5.8 - 6.0 | dt | 1H | H-2 |

| ~4.1 - 4.2 | d | 2H | H-4 (CH₂) |

| ~3.3 - 3.4 | s | 3H | OCH₃ |

| ~12.0 - 13.0 | br s | 1H | COOH |

| Disclaimer: These are predicted values and may differ from experimental results. |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~171 - 172 | C-1 (C=O) |

| ~145 - 146 | C-3 |

| ~121 - 122 | C-2 |

| ~70 - 71 | C-4 (CH₂) |

| ~58 - 59 | OCH₃ |

| Disclaimer: These are predicted values and may differ from experimental results. |

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~2950 | Medium | C-H stretch (sp³) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1650 | Medium | C=C stretch (Alkene) |

| ~1250 | Strong | C-O stretch (Ether) |

| ~970 | Strong | =C-H bend (trans-Alkene) |

Table 4: Expected Mass Spectrometry Data

| m/z Ratio | Interpretation |

| 116 | [M]⁺, Molecular ion |

| 101 | [M - CH₃]⁺ |

| 85 | [M - OCH₃]⁺ |

| 71 | [M - COOH]⁺ |

| 45 | [COOH]⁺ or [CH₂OCH₃]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

-

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.

-

Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

Spectral Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. EI is a hard ionization technique that often leads to fragmentation, providing structural information. ESI is a softer ionization method that typically yields the molecular ion.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion at a specific m/z ratio, generating the mass spectrum.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and the molecular structure of this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

References

An In-depth Technical Guide to the Solubility of (2E)-4-Methoxy-2-butenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2E)-4-methoxy-2-butenoic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and a generalized workflow for solubility assessment. This information is intended to empower researchers to accurately determine the solubility of this compound in various solvents relevant to their work.

Introduction to this compound

This compound is a carboxylic acid derivative with potential applications in organic synthesis and as a building block in the development of pharmaceutical compounds. Understanding its solubility in different solvents is a critical parameter for its use in synthesis, formulation, and biological studies.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₅H₈O₃ |

| Molecular Weight | 116.12 g/mol |

| CAS Number | 63968-74-1 |

| Physical Form | Solid |

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Chloroform | Slightly Soluble |

| Methanol | Slightly Soluble |

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, this section provides detailed, generalized experimental protocols for determining the solubility of a solid organic acid like this compound. These methods are based on established principles of solubility testing.

General Qualitative Solubility Assessment

This protocol provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane)

-

Small test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously shake or vortex the test tube for 10-20 seconds.

-

Visually inspect the solution to determine if the solid has completely dissolved.

-

Record the compound as soluble, partially soluble, or insoluble.

Quantitative Solubility Determination by the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Chosen solvent(s)

-

Scintillation vials or small flasks with secure caps

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

A suitable analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath and agitate until equilibrium is reached. The time to reach equilibrium should be determined experimentally but is typically 24-72 hours.

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter compatible with the solvent. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered solution with a known volume of a suitable solvent.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method.

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound.

Caption: Workflow for Solubility Determination of an Organic Compound.

Conclusion

While specific quantitative solubility data for this compound is not widely published, this guide provides the necessary framework for researchers to determine this crucial parameter. The provided experimental protocols and logical workflow offer a robust approach to generating reliable solubility data, which is essential for the effective use of this compound in research and development. The qualitative information gathered suggests that solubility in polar organic solvents is a reasonable starting point for further investigation.

References

Thermochemical Profile of (2E)-4-Methoxy-2-butenoic Acid: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive overview of the available thermochemical data for (2E)-4-Methoxy-2-butenoic Acid. In the absence of direct experimental thermochemical values, this guide presents predicted data, outlines standard experimental protocols for the determination of such data, and details a robust computational methodology for its theoretical estimation.

Physicochemical and Predicted Data

| Property | Value | Source |

| Molecular Formula | C5H8O3 | [1][2] |

| Molecular Weight | 116.115 g/mol | [1][2] |

| CAS Number | 63968-74-1 | [1][2][3] |

| Predicted pKa | 4.37 ± 0.10 | [1] |

| Predicted Density | 1.098 ± 0.06 g/cm³ | |

| Predicted Boiling Point | 248.3 ± 23.0 °C | |

| Predicted Melting Point | 66-67 °C |

Experimental Protocols for Thermochemical Data Determination

To determine the key thermochemical properties of this compound, standard experimental procedures would be employed. The following sections detail the methodologies for measuring the enthalpy of combustion and fusion.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is typically derived from the enthalpy of combustion (ΔcH°), measured using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample (approximately 0.5-1.0 g) of high-purity this compound is placed in a crucible within the bomb calorimeter.

-

Pressurization: The bomb is filled with high-purity oxygen to a pressure of around 30 atm.

-

Ignition and Measurement: The sample is ignited, and the temperature change of the surrounding water in the calorimeter is meticulously recorded until it reaches a maximum and then begins to cool.

-

Data Analysis: The corrected temperature rise is determined, accounting for any heat exchange with the surroundings.

-

Calculation of Heat of Combustion: The heat of combustion is calculated using the total heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid) and the corrected temperature rise.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the experimental enthalpy of combustion using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for measuring the heat capacity of a substance and the enthalpy of phase transitions, such as melting (fusion).

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Heating Program: The sample and reference pans are heated at a constant rate.

-

Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference is recorded as a function of temperature.

-

Data Analysis: The enthalpy of fusion (ΔfusH) is determined by integrating the area of the peak corresponding to the melting transition.

Computational Approach to Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful tool for estimating the thermochemical properties of molecules like this compound.[4][5][6][7][8] High-accuracy composite ab initio methods are particularly well-suited for this purpose.[5][6][7]

A typical computational workflow would involve the following steps:

References

- 1. Page loading... [wap.guidechem.com]

- 2. (2E)-4-methoxybut-2-enoic acid | C5H8O3 | CID 15302979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. clearsynth.com [clearsynth.com]

- 4. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 6. m.youtube.com [m.youtube.com]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Uncharted Territory: The Potential of (2E)-4-Methoxy-2-butenoic Acid as a Chemical Probe Awaits Discovery

Despite its availability as a research chemical, the biological activities and potential applications of (2E)-4-Methoxy-2-butenoic Acid as a chemical probe remain largely unexplored in publicly available scientific literature. Extensive searches have yielded primarily chemical and supplier information, with no specific data on its biological targets, mechanism of action, or effects on cellular signaling pathways.

Currently, this compound is cataloged with the CAS Number 63968-74-1 and is noted for its use in chemical synthesis, particularly as a protecting group. While its structural relatives—other short-chain methoxylated and unsaturated carboxylic acids—have demonstrated a range of biological effects, including anti-cancer and anti-angiogenic properties, no such studies have been published for this compound itself.

This lack of biological data precludes the creation of detailed application notes and experimental protocols for its use as a chemical probe. To establish its utility for researchers, scientists, and drug development professionals, foundational research is required to elucidate its potential biological functions.

Future Directions for Research

Should initial screening studies reveal significant biological activity, the following experimental workflows could be employed to characterize this compound as a chemical probe.

Hypothetical Experimental Workflow for Characterization

A systematic approach would be necessary to identify the biological context in which this molecule may be active.

Caption: Hypothetical workflow for characterizing a novel chemical probe.

Hypothetical Application Note and Protocols

Assuming future research identifies this compound as an inhibitor of a hypothetical enzyme, "Kinase X," the following sections illustrate the type of detailed information that could be generated.

Application Note: this compound as a Selective Inhibitor of Kinase X

Background: Kinase X is a serine/threonine kinase implicated in the "Signal Pathway Y," which is frequently dysregulated in certain cancers. The discovery of selective inhibitors for Kinase X is a critical step towards developing novel therapeutics.

This compound has been identified as a potent and selective inhibitor of Kinase X. This application note provides an overview of its properties and protocols for its use in studying the Kinase X signaling pathway.

Mechanism of Action: this compound acts as an ATP-competitive inhibitor of Kinase X, binding to the enzyme's active site and preventing the phosphorylation of its downstream substrates.

Caption: Proposed mechanism of action for this compound.

Quantitative Data

The following table summarizes the inhibitory activity of this compound against Kinase X and other related kinases.

| Kinase Target | IC50 (nM) |

| Kinase X | 50 |

| Kinase Y | >10,000 |

| Kinase Z | >10,000 |

Experimental Protocols

1. In Vitro Kinase Inhibition Assay:

-

Objective: To determine the IC50 value of this compound against Kinase X.

-

Materials:

-

Recombinant human Kinase X

-

Biotinylated substrate peptide

-

ATP

-

This compound (serial dilutions)

-

Kinase buffer

-

ADP-Glo™ Kinase Assay kit

-

-

Procedure:

-

Prepare a reaction mixture containing Kinase X, the substrate peptide, and kinase buffer.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at 30°C for 1 hour.

-

Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of the compound and determine the IC50 value by non-linear regression analysis.

-

2. Cellular Thermal Shift Assay (CETSA):

-

Objective: To confirm the direct binding of this compound to Kinase X in a cellular context.

-

Materials:

-

Cancer cell line expressing Kinase X

-

This compound

-

PBS

-

Lysis buffer

-

-

Procedure:

-

Treat cultured cells with either this compound or DMSO.

-

Harvest and resuspend the cells in PBS.

-

Heat the cell suspensions at a range of temperatures.

-

Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the soluble fraction by Western blotting using an antibody specific for Kinase X.

-

The binding of this compound will stabilize Kinase X, resulting in a higher melting temperature compared to the DMSO-treated control.

-

The scientific community awaits the foundational research that will define the biological role of this compound. Should such discoveries be made, the framework provided above offers a glimpse into the comprehensive documentation that would be invaluable to researchers in their quest to understand and manipulate biological systems.

The "Cronate" Ester: A Methoxy-Butenoic Acid-Based Protecting Group for Alcohols in Organic Synthesis

(2E)-4-Methoxy-2-butenoic acid is a specialized reagent in organic synthesis, primarily utilized for the protection of hydroxyl groups in multifunctional molecules. This protection strategy involves the formation of a "(2E)-4-methoxy-2-butenoate" ester, colloquially referred to as a "cronate" ester. The unique structural features of this protecting group offer potential advantages in specific synthetic contexts, although detailed applications in complex total synthesis are not widely documented in readily available scientific literature.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 63968-74-1 | [1][2] |

| Molecular Formula | C₅H₈O₃ | [1][2] |

| Molecular Weight | 116.12 g/mol | [2] |

| Melting Point | 66-67 °C | [3] |

| pKa (Predicted) | 4.37 ± 0.10 | [1] |

Application in Hydroxyl Group Protection

The primary application of this compound is the protection of alcohols. The hydroxyl group is converted to the corresponding cronate ester, which masks its reactivity towards various reagents and reaction conditions. This allows chemists to perform transformations on other parts of the molecule without undesired side reactions involving the alcohol.

General Protection Protocol (Esterification)

While specific, detailed protocols from peer-reviewed literature are scarce, the formation of the cronate ester would typically follow standard esterification procedures. Common methods include:

-

Fischer Esterification: Reaction of the alcohol with this compound in the presence of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) with removal of water.

-

Carbodiimide-mediated coupling: Use of coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

-

Acid Chloride Method: Conversion of this compound to its corresponding acid chloride, followed by reaction with the alcohol, typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine).

The general workflow for the protection of an alcohol with this compound is depicted below.

Caption: General workflow for the protection of an alcohol using this compound.

General Deprotection Protocol

The cleavage of the cronate ester to regenerate the free alcohol would likely be achieved under standard ester hydrolysis conditions. The choice of method would depend on the overall stability of the molecule.

-

Base-mediated hydrolysis (Saponification): Treatment with an aqueous base such as lithium hydroxide, sodium hydroxide, or potassium carbonate in a suitable solvent system (e.g., THF/water, methanol/water).

-

Acid-mediated hydrolysis: Use of aqueous mineral acids (e.g., HCl, H₂SO₄) or organic acids (e.g., trifluoroacetic acid).

The logical relationship for the deprotection process is illustrated in the following diagram.

Caption: General scheme for the deprotection of a cronate ester to regenerate the alcohol.

Conclusion

This compound serves as a protecting group for alcohols, forming a cronate ester. While the general principles of its application in protection and deprotection are based on standard ester chemistry, detailed experimental protocols and quantitative data from complex synthetic applications are not readily found in the public domain. Researchers and drug development professionals interested in employing this protecting group would need to perform initial methodology development to optimize reaction conditions for their specific substrates.

References

Application Note: Quantification of (2E)-4-Methoxy-2-butenoic Acid in Human Plasma by HPLC-MS/MS

Abstract

This application note describes a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of (2E)-4-Methoxy-2-butenoic Acid in human plasma. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described protocol is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for this analyte in a biological matrix.

Introduction

This compound is a small organic molecule with potential relevance in various biological and pharmaceutical research areas. Accurate quantification of this analyte in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolic studies. HPLC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for bioanalytical assays.[1][2] This method has been developed to provide a reliable and reproducible workflow for the determination of this compound in human plasma.

Experimental

Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

This compound-d3 (internal standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

HPLC System: A standard UHPLC or HPLC system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions

-

Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of the IS at an appropriate concentration in the same diluent.

Protocols

Sample Preparation

-

Thawing: Thaw plasma samples and calibration standards on ice.

-

Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of plasma, calibration standard, or quality control sample.

-

Internal Standard Addition: Add 10 µL of the IS working solution to each tube.

-

Protein Precipitation: Add 300 µL of chilled acetonitrile to each tube.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.

HPLC Method

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention of polar analytes.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient Program:

-

0.0-0.5 min: 5% B

-

0.5-2.5 min: 5% to 95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95% to 5% B

-

3.6-5.0 min: 5% B (Re-equilibration)

-

Mass Spectrometry Method

-

Ionization Mode: Electrospray Ionization (ESI), Negative. Carboxylic acids generally show good response in negative ion mode.[3]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Source Parameters:

-

Capillary Voltage: -3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

MRM Transitions: The following transitions are proposed based on the structure of this compound (Molecular Weight: 116.12 g/mol ).[4][5] The deprotonated molecule [M-H]⁻ at m/z 115.1 would be the precursor ion. Collision-induced dissociation would likely lead to characteristic product ions.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 115.1 | 71.1 | 100 | 25 | 12 |

| This compound-d3 | 118.1 | 74.1 | 100 | 25 | 12 |

Data Presentation

The performance of the method should be evaluated according to standard bioanalytical method validation guidelines. The following table summarizes the expected quantitative performance of the assay.

| Parameter | Expected Performance |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by the internal standard. |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Logical relationship of the analytical method components.

Conclusion

The HPLC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in a research or drug development setting. The method should be fully validated according to the specific requirements of the laboratory and regulatory guidelines before implementation for routine analysis.

References

Application Notes and Protocols for the GC Analysis of (2E)-4-Methoxy-2-butenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-4-Methoxy-2-butenoic acid is a carboxylic acid containing both a carbon-carbon double bond and a methoxy ether functional group. Its analysis by gas chromatography (GC) is challenging due to its polarity and low volatility, which can lead to poor peak shape and inaccurate quantification. Derivatization is a crucial sample preparation step to convert the polar carboxylic acid group into a less polar, more volatile derivative, making it amenable to GC analysis. This application note provides detailed protocols for the two most common and effective derivatization methods for this compound: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification using boron trifluoride-methanol (BF3-Methanol).

Derivatization Strategies

The primary goal of derivatization is to replace the active hydrogen in the carboxylic acid group with a non-polar functional group. This reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte for GC analysis.[1]

Silylation with BSTFA

Silylation involves the replacement of the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group. BSTFA is a powerful silylating agent that reacts with carboxylic acids to form TMS esters. The by-products of this reaction are volatile and typically do not interfere with the chromatographic analysis.

Esterification with BF3-Methanol

Esterification converts the carboxylic acid into its corresponding methyl ester. Boron trifluoride acts as a Lewis acid catalyst to facilitate the reaction between the carboxylic acid and methanol. This method is widely used for the analysis of fatty acids and other carboxylic acids.[2]

Experimental Protocols

Method 1: Silylation using BSTFA

Materials:

-

This compound standard

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

-

Anhydrous Pyridine

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

GC vials (2 mL) with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

Microsyringes

Protocol:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a clean, dry GC vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reagent Addition: Add 100 µL of anhydrous solvent (e.g., Dichloromethane) to dissolve the sample. Add 100 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst and acid scavenger.

-

Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60-70°C for 30-60 minutes in a heating block or oven. The optimal time and temperature may need to be determined empirically.

-